molecular formula C12H6Br2O2S B3029921 3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide CAS No. 83834-12-2

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

Cat. No.: B3029921
CAS No.: 83834-12-2
M. Wt: 374.05 g/mol
InChI Key: LUDZJVZEBHTEBB-UHFFFAOYSA-N
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Description

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide is an organic compound with the molecular formula C12H6Br2O2S It is a derivative of dibenzothiophene, where the sulfur atom is oxidized to a sulfone and the benzene rings are substituted with bromine atoms at the 3 and 7 positions

Mechanism of Action

Target of Action

It is known that dbtdo is an electron-deficient moiety due to the electron-withdrawing character of the so2 group . This property allows it to act as an electron acceptor in various chemical reactions .

Mode of Action

DBTDO interacts with its targets by accepting electrons due to its electron-deficient nature . This interaction results in changes in the electronic configuration of the compound and its targets, leading to various chemical reactions .

Biochemical Pathways

DBTDO is widely used as a building block for the electron acceptor moiety to form D–A type conjugated oligomers or polymers with high photocatalytic activity . These oligomers or polymers are involved in various biochemical pathways, particularly in the field of organic electronics and hydrogen evolution reaction (HER) .

Pharmacokinetics

Due to the good hydrophilic nature of the dibenzothiophene dioxide group, dbtdo can disperse well in aqueous solutions, which may influence its bioavailability .

Result of Action

The introduction of DBTDO can improve the dispersion of the targeting function materials in the aqueous solution, thereby improving the photocatalytic hydrogen evolution activity . This suggests that DBTDO has a significant impact on the molecular and cellular level, particularly in terms of energy production and transfer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DBTDO. For instance, the presence of water can enhance the dispersion of DBTDO, thereby improving its photocatalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide can be synthesized through the oxidation of 3,7-dibromodibenzo[b,d]thiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while reduction can produce dibenzothiophene sulfide .

Scientific Research Applications

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide is unique due to the presence of both bromine atoms and a sulfone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

3,7-dibromodibenzothiophene 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDZJVZEBHTEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83834-12-2
Record name 3,7-DIBROMO-DIBENZOTHIOPHENE 5,5-DIOXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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